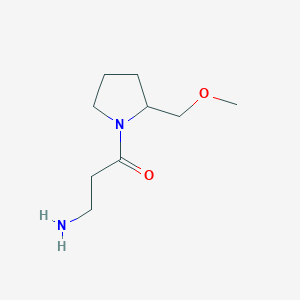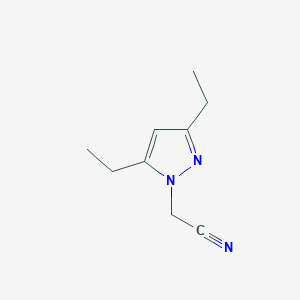
(1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol
Übersicht
Beschreibung
The compound “(1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl)methanol” is a complex organic molecule. It has been studied in the context of Alzheimer’s disease, where it has shown promise as a potential therapeutic agent . The compound has been found to inhibit the self-induced aggregation of the amyloid beta peptide (Aβ1-42), a key factor in the progression of Alzheimer’s disease .
Molecular Structure Analysis
The molecular structure of this compound has been studied using X-ray diffraction . This technique allows for the determination of the atomic and molecular structure of a crystal, from which the positions of the atoms in the crystal, their chemical bonds, their crystallographic disorder and various other information can be obtained.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
Synthesis Techniques : Studies have demonstrated methods for synthesizing various piperidin-4-yl)methanol derivatives using techniques like X-ray diffraction and spectroscopic methods. These compounds typically exhibit chair conformation in their piperidine rings and distorted tetrahedral geometry around sulfur atoms, indicating their structural uniqueness (S. Naveen et al., 2015; H. R. Girish et al., 2008).
Molecular Structure Studies : The molecular structures of these compounds reveal important aspects like inter- and intramolecular hydrogen bonding and the conformation of the piperidine ring, which are critical for understanding their potential applications in various fields (S. B. B. Prasad et al., 2008; S. B. Benakaprasad et al., 2007).
Chemical Properties and Applications
Chemical Synthesis : These compounds are used in the synthesis of various chemical structures, such as pyrazole derivatives, indicating their potential as intermediates in organic synthesis (Deepak Swarnkar et al., 2014).
Electrochemical Applications : Their use in indirect electrochemical oxidation processes highlights their potential in electrochemical applications. For instance, piperidin-4-ones have been used in the synthesis of α-hydroxyketals through electrochemically induced reactions (M. Elinson et al., 2006).
Biological and Medicinal Research
Antimicrobial Activity : Certain derivatives have been synthesized and shown to possess antimicrobial properties, suggesting their potential use in developing new antibacterial and antifungal agents (Gajanan D. Kottapalle et al., 2021).
Antiproliferative Activity : Piperidin-4-yl)methanol derivatives have been evaluated for their antiproliferative effects against various human cell lines, indicating their potential in cancer research and therapy (S. Benaka Prasad et al., 2010).
Advanced Material Research
Crystallographic Studies : Detailed crystallographic studies of these compounds provide insights into their potential use in material science, especially in understanding intermolecular interactions and crystal stability (C. S. Karthik et al., 2021).
Quantum Chemical Studies : Quantum chemical studies on derivatives provide essential data on their electronic properties, which could be vital for applications in electronic materials or sensors (S. Riahi et al., 2008).
Wirkmechanismus
Target of Action
Compounds containing a piperidine moiety, which is present in this compound, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . The interaction of these compounds with their targets can lead to a variety of biological effects.
Biochemical Pathways
Piperidine-containing compounds are known to be involved in a wide range of biological activities .
Result of Action
Piperidine-containing compounds are known to have a broad range of pharmacological activities .
Eigenschaften
IUPAC Name |
[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c17-11-12-5-7-16(8-6-12)15-9-13-3-1-2-4-14(13)10-15/h1-4,12,15,17H,5-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVHPIAQBTUVFSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



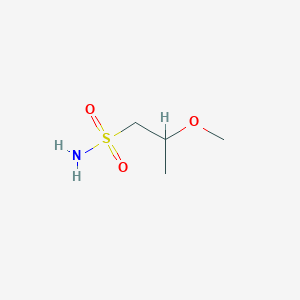

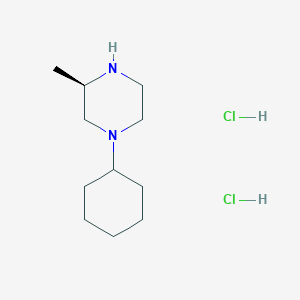
![4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B1473873.png)


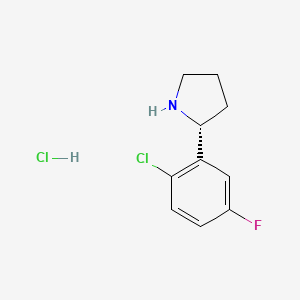

![1-[(2-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazol-4-amine hydrochloride](/img/structure/B1473884.png)
